![molecular formula C16H21N3O3 B1450330 ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate CAS No. 1638612-77-7](/img/structure/B1450330.png)
ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes an amino group, an ethyl group, a hydroxy-phenylethyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions using appropriate amine precursors.
Addition of the hydroxy-phenylethyl group: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the hydroxy-phenylethyl moiety.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Ester Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while hydrolysis of the ester group would yield the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate is being studied for its potential therapeutic effects. Research indicates that pyrazole derivatives exhibit a range of biological activities including anti-inflammatory, analgesic, and anti-cancer properties.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry explored the anti-cancer properties of pyrazole derivatives. Ethyl 5-amino derivatives were shown to inhibit tumor growth in vitro and in vivo models, suggesting potential as a lead compound for developing new cancer therapies .
Agricultural Science
The compound has also been investigated for its use in agrochemicals, particularly as a pesticide or herbicide. Its structural properties allow it to interact with biological systems in plants and pests.
Case Study: Herbicidal Activity
Research published in Pest Management Science demonstrated that ethyl pyrazole derivatives exhibited significant herbicidal activity against common weeds. The study highlighted the compound's ability to disrupt metabolic pathways in target plants, leading to effective weed control .
Neuropharmacology
Emerging research suggests that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
A recent study indicated that ethyl 5-amino derivatives could protect neuronal cells from oxidative stress-induced damage. The findings suggest potential applications in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydroxy-phenylethyl group could facilitate binding to hydrophobic pockets, while the amino group may form hydrogen bonds with target molecules. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 5-amino-3-methyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-methylpropyl)-1H-pyrazole-4-carboxylate: Similar structure but with a hydroxy-methylpropyl group instead of a hydroxy-phenylethyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and potential reactivity.
Biological Activity
Ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate, a derivative of the pyrazole family, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis routes, and potential therapeutic applications, supported by data tables and research findings.
- Molecular Formula : C14H17N3O3
- Molecular Weight : 275.3 g/mol
- CAS Number : 383911-62-4
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with ethyl cyanoacetate or related compounds under specific conditions. For instance, the condensation of 2-hydrazino-1-phenylethanol with ethyl (ethoxymethylene) cyanoacetate has been reported to yield the desired compound effectively .
Pharmacological Properties
This compound exhibits a range of biological activities, including:
- Anti-inflammatory Activity :
- Analgesic Effects :
- Antimicrobial Activity :
Case Studies
Several studies have highlighted the biological activities of pyrazole derivatives:
The biological activity of ethyl 5-amino derivatives is often attributed to their ability to interact with various molecular targets:
- Cytokine Inhibition : The inhibition of TNF-α and IL-6 suggests that these compounds may modulate inflammatory pathways, potentially through the suppression of nuclear factor kappa B (NF-kB) signaling.
- Enzyme Inhibition : Some studies indicate that pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.
Properties
IUPAC Name |
ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-3-12-14(16(21)22-4-2)15(17)19(18-12)10-13(20)11-8-6-5-7-9-11/h5-9,13,20H,3-4,10,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNUSPYOZOMPJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C(=O)OCC)N)CC(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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